molecular formula C48H88NO7P B1263168 [(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1263168
M. Wt: 822.2 g/mol
InChI Key: KDRRVBBVKZQQTN-BEBRKXFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This specific compound consists of one chain of stearic acid (18:0) and one chain of docosapentaenoic acid (22:5) with double bonds at positions 4Z, 7Z, 10Z, 13Z, and 16Z. Phosphatidylcholines play crucial roles in cell membrane structure and function, and they are involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with stearic acid and docosapentaenoic acid. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where specific lipases are used to catalyze the esterification reaction. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the polyunsaturated fatty acid chains.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can undergo various chemical reactions, including:

    Oxidation: The polyunsaturated fatty acid chain (docosapentaenoic acid) is susceptible to oxidation, leading to the formation of lipid peroxides.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.

    Substitution: The choline headgroup can be substituted with other polar headgroups through transphosphatidylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.

    Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.

    Substitution: Enzymes like phospholipase D can catalyze the substitution of the choline headgroup.

Major Products Formed

    Oxidation: Lipid peroxides and aldehydes.

    Hydrolysis: Free fatty acids (stearic acid and docosapentaenoic acid) and glycerophosphocholine.

    Substitution: Phosphatidylethanolamine, phosphatidylserine, and other phospholipids with different headgroups.

Scientific Research Applications

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of phospholipids in membranes.

    Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Studied for its potential therapeutic effects, particularly in relation to its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for drugs and nutrients.

Mechanism of Action

The mechanism of action of [(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The docosapentaenoic acid chain can modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes. Additionally, the compound can be hydrolyzed by phospholipases to release bioactive lipid mediators that participate in signaling pathways.

Comparison with Similar Compounds

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can be compared with other phosphatidylcholines such as:

    PC(O-180/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains docosahexaenoic acid (22:6) instead of docosapentaenoic acid (22:5), which has an additional double bond.

    PC(O-180/204(5Z,8Z,11Z,14Z)): Contains arachidonic acid (20:4), which has fewer double bonds and a shorter chain length.

    PC(O-160/181(9Z)): Contains oleic acid (18:1) and palmitic acid (16:0), which are more saturated compared to docosapentaenoic acid.

The uniqueness of This compound lies in its specific fatty acid composition, which imparts distinct biophysical properties to membranes and influences various biological functions.

Properties

Molecular Formula

C48H88NO7P

Molecular Weight

822.2 g/mol

IUPAC Name

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H88NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-26-27-29-31-33-35-37-39-41-48(50)56-47(46-55-57(51,52)54-44-42-49(3,4)5)45-53-43-40-38-36-34-32-30-28-23-21-19-17-15-13-11-9-7-2/h14,16,20,22,25-26,29,31,35,37,47H,6-13,15,17-19,21,23-24,27-28,30,32-34,36,38-46H2,1-5H3/b16-14-,22-20-,26-25-,31-29-,37-35-/t47-/m1/s1

InChI Key

KDRRVBBVKZQQTN-BEBRKXFFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
Reactant of Route 2
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
Reactant of Route 3
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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